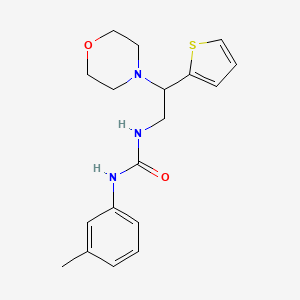
1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(m-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(m-tolyl)urea is a useful research compound. Its molecular formula is C18H23N3O2S and its molecular weight is 345.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(m-tolyl)urea is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article reviews its biological effects, synthesis, and applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₂₃N₃O₂S, with a molecular weight of 345.46 g/mol. The compound features a morpholine ring, a thiophene moiety, and a tolyl group, which contribute to its biological activity through various mechanisms.
Antimicrobial Activity
Research has demonstrated that derivatives of urea and thiourea, including this compound, exhibit antimicrobial properties. A study evaluating several substituted ureas found that compounds similar to this compound showed significant antifungal activity against plant pathogens and larvicidal effects against Aedes aegypti larvae. The LD50 values for these compounds ranged from 67.9 ppm to 165.6 ppm, indicating varying levels of toxicity against mosquito larvae .
| Compound | LD50 (ppm) | Activity Type |
|---|---|---|
| 1c | 67.9 | Larvicidal |
| 1e | 118.8 | Larvicidal |
| 3e | 165.6 | Larvicidal |
Cytotoxicity and Anti-inflammatory Activity
In vitro studies have shown that this compound does not exhibit significant cytotoxicity against human cancer cell lines. For instance, no anti-inflammatory activity was noted in assays using human chondrosarcoma cells at concentrations up to 25 μg/mL . This suggests that while the compound may be effective against certain pathogens, it may not adversely affect human cells at therapeutic doses.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets in pathogens. The morpholine ring can engage in hydrogen bonding or hydrophobic interactions with biological targets, while the thiophene and tolyl groups enhance binding affinity and specificity .
Study on Antifungal Activity
A comprehensive study evaluated the antifungal properties of various thiourea derivatives. Compounds similar to this compound were tested against several filamentous fungal pathogens, revealing promising antifungal effects. The results indicated that structural modifications could enhance activity against specific fungal strains .
Synthesis and Optimization
The synthesis of this compound typically involves reacting morpholine with a thiophene derivative followed by acylation with m-tolyl isocyanate. This method allows for the production of high-purity compounds suitable for biological testing .
Properties
IUPAC Name |
1-(3-methylphenyl)-3-(2-morpholin-4-yl-2-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-14-4-2-5-15(12-14)20-18(22)19-13-16(17-6-3-11-24-17)21-7-9-23-10-8-21/h2-6,11-12,16H,7-10,13H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOLKYNKKVFNPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC(C2=CC=CS2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














